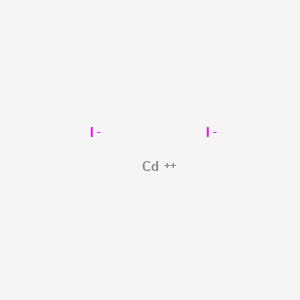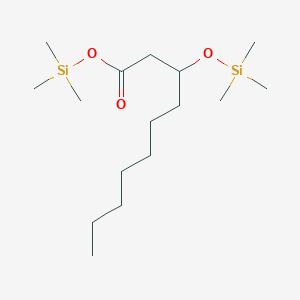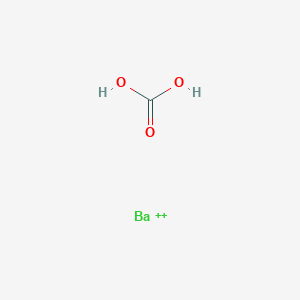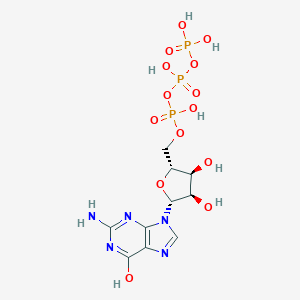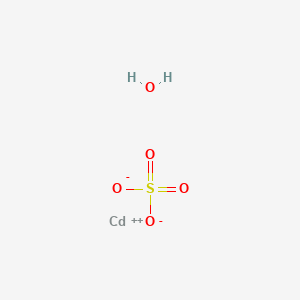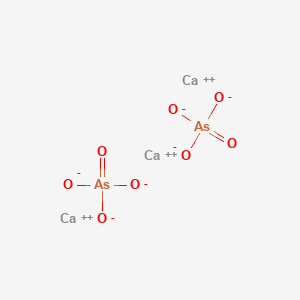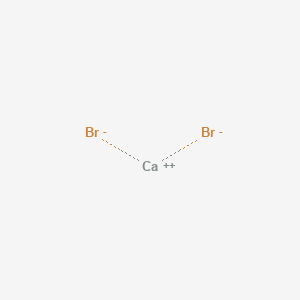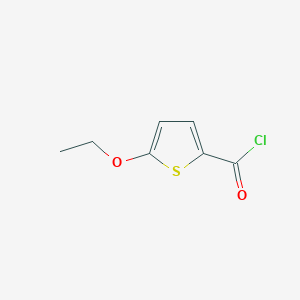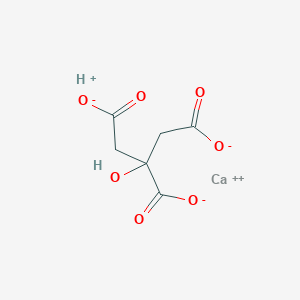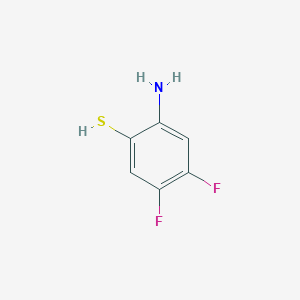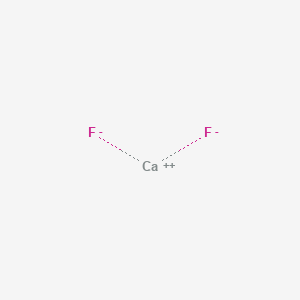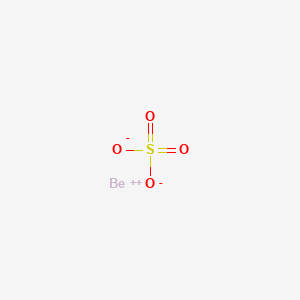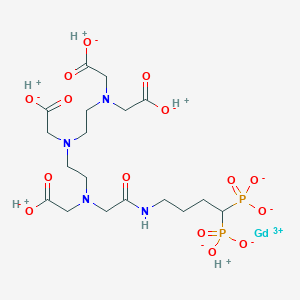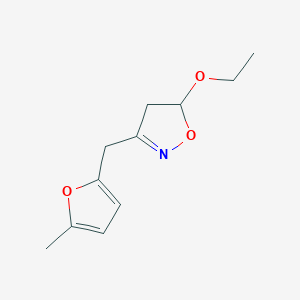
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethoxy group at the 5-position, a dihydro structure at the 4,5-positions, and a 5-methyl-2-furanyl methyl group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceutical agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction is known as the 1,3-dipolar cycloaddition, which is a widely used method for constructing isoxazole rings. The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. Common catalysts used in the synthesis of isoxazoles include copper (I) and ruthenium (II) complexes .
化学反応の分析
Types of Reactions
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce dihydroisoxazoles .
科学的研究の応用
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context .
類似化合物との比較
Similar Compounds
- Isoxazole, 5-methyl-3,4-diphenyl
- Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl
- Isoxazole-5-carbonyl chloride
Uniqueness
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the 5-methyl-2-furanyl methyl group enhances its reactivity and potential biological activity compared to other isoxazole derivatives .
特性
CAS番号 |
136354-52-4 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
5-ethoxy-3-[(5-methylfuran-2-yl)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H15NO3/c1-3-13-11-7-9(12-15-11)6-10-5-4-8(2)14-10/h4-5,11H,3,6-7H2,1-2H3 |
InChIキー |
SLMCTMBXGSFNCF-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=NO1)CC2=CC=C(O2)C |
正規SMILES |
CCOC1CC(=NO1)CC2=CC=C(O2)C |
同義語 |
Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


